molecular formula C24H24Cl2N6O B12048678 1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12048678
M. Wt: 483.4 g/mol
InChI Key: KTUDRPWBDDNQGP-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the piperazine and benzyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine: shares structural similarities with other pyrazolopyrimidines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and methoxy groups may enhance its interactions with certain molecular targets, making it a compound of interest for further research.

Properties

Molecular Formula

C24H24Cl2N6O

Molecular Weight

483.4 g/mol

IUPAC Name

4-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-1-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C24H24Cl2N6O/c1-33-22-7-6-20(26)12-18(22)15-30-8-10-31(11-9-30)23-21-13-29-32(24(21)28-16-27-23)14-17-2-4-19(25)5-3-17/h2-7,12-13,16H,8-11,14-15H2,1H3

InChI Key

KTUDRPWBDDNQGP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl

Origin of Product

United States

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